molecular formula C19H15FN2O2S B284172 N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide

N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide

Katalognummer: B284172
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: UPIYMPIASCAUAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide, also known as BNIPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BNIPB is a small molecule that belongs to the class of sulfonylurea compounds and is primarily used as a research tool for studying the physiological and biochemical effects of sulfonylurea compounds.

Wirkmechanismus

The mechanism of action of N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide is primarily related to its interaction with sulfonylurea receptors. Sulfonylurea receptors are found in various tissues, including pancreatic beta cells, smooth muscle cells, and neurons. This compound binds to these receptors and stimulates insulin secretion from pancreatic beta cells, leading to a decrease in blood glucose levels. This compound has also been shown to have vasodilatory effects, which may contribute to its antihypertensive properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including stimulation of insulin secretion, vasodilation, and regulation of neurotransmitter release. This compound has also been shown to have antihypertensive properties and may be useful in the treatment of hypertension. However, further studies are needed to determine the full extent of this compound's effects on various physiological processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide in lab experiments is its relatively simple synthesis method, which allows for easy preparation of the compound. Additionally, this compound has been extensively used in previous research studies, and its effects on various physiological processes are well-documented. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in various experimental settings.

Zukünftige Richtungen

There are several future directions for research on N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide, including the development of more potent and selective sulfonylurea compounds with fewer side effects. Additionally, further studies are needed to determine the full extent of this compound's effects on various physiological processes and to identify potential therapeutic applications for the compound. Lastly, research is needed to determine the optimal dosage and administration of this compound in various experimental settings.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively used as a research tool for studying the physiological and biochemical effects of sulfonylurea compounds. The compound has a relatively simple synthesis method and has been shown to have various biochemical and physiological effects. However, further studies are needed to determine the full extent of this compound's effects on various physiological processes and to identify potential therapeutic applications for the compound.

Synthesemethoden

The synthesis of N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide involves the reaction of N-(3-fluorophenyl)benzenecarboximidamide with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained by purification through column chromatography. The synthesis of this compound is relatively simple and can be performed in a laboratory setting using standard laboratory equipment.

Wissenschaftliche Forschungsanwendungen

N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide has been extensively used as a research tool for studying the physiological and biochemical effects of sulfonylurea compounds. Sulfonylurea compounds are known to stimulate insulin secretion from pancreatic beta cells, and this compound has been shown to have similar effects. This compound has also been used to study the role of sulfonylurea receptors in insulin secretion and the regulation of glucose homeostasis. Additionally, this compound has been used to study the effects of sulfonylurea compounds on other physiological processes such as blood pressure regulation and neurotransmitter release.

Eigenschaften

Molekularformel

C19H15FN2O2S

Molekulargewicht

354.4 g/mol

IUPAC-Name

N//'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide

InChI

InChI=1S/C19H15FN2O2S/c20-16-10-7-11-17(14-16)21-19(15-8-3-1-4-9-15)22-25(23,24)18-12-5-2-6-13-18/h1-14H,(H,21,22)

InChI-Schlüssel

UPIYMPIASCAUAE-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC=C3)F

SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)F

Kanonische SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.